molecular formula C14H9NO3 B5870238 5-phenoxy-1H-isoindole-1,3(2H)-dione

5-phenoxy-1H-isoindole-1,3(2H)-dione

Cat. No. B5870238
M. Wt: 239.23 g/mol
InChI Key: ADMMGQSIWCCWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has been found to exhibit various biological activities and has been studied extensively in scientific research.

Mechanism of Action

The mechanism of action of 5-phenoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects
5-phenoxy-1H-isoindole-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress, which is thought to contribute to the development of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-phenoxy-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful tool for studying various cellular pathways and processes. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 5-phenoxy-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Additionally, its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Finally, the synthesis of novel derivatives of 5-phenoxy-1H-isoindole-1,3(2H)-dione with improved biological activity is an area of interest for future research.

Synthesis Methods

The synthesis of 5-phenoxy-1H-isoindole-1,3(2H)-dione can be achieved through different methods. One of the most commonly used methods is the reaction of phthalic anhydride with phenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Other synthesis methods include the use of substituted phthalic anhydrides or substituted phenols.

Scientific Research Applications

5-phenoxy-1H-isoindole-1,3(2H)-dione has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied in scientific research for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

5-phenoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-11-7-6-10(8-12(11)14(17)15-13)18-9-4-2-1-3-5-9/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMMGQSIWCCWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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